molecular formula C15H16O3 B14424743 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione CAS No. 80213-79-2

5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione

Cat. No.: B14424743
CAS No.: 80213-79-2
M. Wt: 244.28 g/mol
InChI Key: VZPUUQZHUXKMQU-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene core with methoxy, methyl, and isopropyl substituents. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative, followed by oxidation and substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .

Scientific Research Applications

5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in targeting cancer cells, which are more susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with biological targets .

Properties

CAS No.

80213-79-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-methoxy-3-methyl-2-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)13-10(15(12)17)6-5-7-11(13)18-4/h5-8H,1-4H3

InChI Key

VZPUUQZHUXKMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC)C(C)C

Origin of Product

United States

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